6-methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride
Description
6-Methyl-3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride is a spirocyclic compound characterized by a fused dioxino-isoquinoline core linked to a cyclopentane moiety via a spiro junction. The methyl group at position 6 and the hydrochloride salt enhance its solubility and stability, making it suitable for pharmaceutical applications. Suppliers, including DU-HOPE INTERNATIONAL GROUP and SINOR CHEMICAL INDUSTRY CO., LIMITED, indicate commercial availability for research purposes .
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methylspiro[3,6,7,8-tetrahydro-2H-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-11-12-8-14-15(19-7-6-18-14)9-13(12)16(10-17-11)4-2-3-5-16;/h8-9,11,17H,2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDZOPFEBBWUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC3=C(C=C2C4(CCCC4)CN1)OCCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of spirocyclic compounds that often exhibit significant biological activities. Its structure features a complex arrangement that includes a dioxin moiety and an isoquinoline framework, which are known to influence its pharmacological properties.
Antimicrobial Activity
Many isoquinoline derivatives have demonstrated antimicrobial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacteria and fungi. The presence of nitrogen-containing heterocycles often enhances their interaction with microbial targets.
Anticancer Properties
Isoquinolines are frequently studied for their potential anticancer effects. They may induce apoptosis in cancer cells or inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell cycle regulation.
Neuroprotective Effects
Some spirocyclic compounds have shown promise in neuroprotection. They may exert antioxidant effects or modulate neurotransmitter systems, which could be beneficial in neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study examining various isoquinoline derivatives found that certain compounds exhibited significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggested that modifications to the nitrogen atoms could enhance efficacy.
- Anticancer Mechanisms : Research published in pharmacological journals has highlighted that isoquinoline derivatives can affect cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, derivatives similar to the target compound were shown to activate caspase pathways leading to programmed cell death.
- Neuroprotective Studies : A recent study focused on spirocyclic compounds indicated potential neuroprotective effects against oxidative stress in neuronal cells. The mechanism was attributed to the upregulation of antioxidant enzymes.
Summary of Biological Activities
Comparison with Similar Compounds
Core Architecture
- The methyl group at position 6 may reduce metabolic degradation compared to bulkier substituents .
- Compound 36: The pyrimido-isoquinoline core and cyclopropylethynyl group likely improve binding affinity to kinase targets, as seen in related studies. The (S)-configured dioxane substituent introduces stereochemical complexity, which is critical for activity .
- Cyclopentane Carboxylate : Lacks aromaticity but serves as a versatile intermediate for synthesizing spirocyclic analogs .
- Bromo-Spiro Compound : The bromine atom may enhance halogen bonding but was discontinued, possibly due to synthetic challenges or toxicity concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
